molecular formula C23H31N3O8 B613314 Z-D-Lys(boc)-osu CAS No. 78603-23-3

Z-D-Lys(boc)-osu

Cat. No.: B613314
CAS No.: 78603-23-3
M. Wt: 477.52
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Lys(boc)-osu: Nα-Cbz-Nε-Boc-D-Lysine , is a derivative of the amino acid lysine. It is commonly used in laboratory settings, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group, which help prevent unwanted side reactions during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Lys(boc)-osu typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using the benzyloxycarbonyl (Cbz or Z) group. This is followed by the protection of the ε-amino group with the tert-butoxycarbonyl (Boc) group. The final product, this compound, is obtained through a series of purification steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the final product.

Scientific Research Applications

Chemistry: Z-D-Lys(boc)-osu is widely used in the synthesis of peptides and proteins. It serves as a building block in the creation of complex peptide chains, which are essential for studying protein structure and function.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is particularly useful in the synthesis of modified peptides that mimic natural substrates.

Medicine: The compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the synthesis of therapeutic peptides and proteins.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of diagnostic peptides and other bioactive molecules.

Mechanism of Action

Mechanism: Z-D-Lys(boc)-osu exerts its effects through the formation of stable peptide bonds. The protective groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds.

Molecular Targets and Pathways: The compound targets the amino and carboxyl groups of lysine residues, facilitating the formation of peptide bonds. This process is crucial in the synthesis of peptides and proteins, which are involved in various biological pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFVVSXVXQRYFS-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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